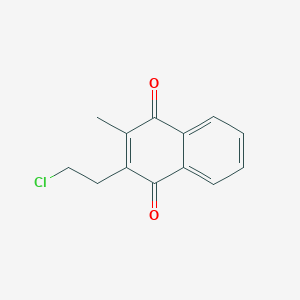
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring substituted with a chloroethyl group and a methyl group. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione typically involves the chlorination of a naphthoquinone precursor. One common method is the reaction of 3-methylnaphthalene-1,4-dione with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted naphthoquinone derivatives.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cells, making it a potential anticancer agent. Additionally, the compound can generate reactive oxygen species (ROS), which further contribute to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent (mustard gas).
2-Chloroethyl methyl ether: Used as an intermediate in organic synthesis.
Bis(2-chloroethyl)amine: Utilized in the synthesis of pharmaceuticals and as a chemical warfare agent.
Uniqueness
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione is unique due to its naphthoquinone structure, which imparts distinct biological activities compared to other chloroethyl compounds. Its ability to alkylate DNA and generate ROS makes it a promising candidate for anticancer research, distinguishing it from other similar compounds that may not possess these properties.
Propiedades
Número CAS |
114521-71-0 |
|---|---|
Fórmula molecular |
C13H11ClO2 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO2/c1-8-9(6-7-14)13(16)11-5-3-2-4-10(11)12(8)15/h2-5H,6-7H2,1H3 |
Clave InChI |
JIBRUOUEIIXOCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)



![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)



![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)



